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Compound of Interest

Compound Name: 1,1'-(Azodicarbonyl)-dipiperidine

Cat. No.: B15544324

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a versatile reagent frequently employed in organic
synthesis, most notably in the Mitsunobu reaction for the condensation of alcohols and acidic
compounds.[1][2][3][4] Its utility extends to the synthesis of various biologically active
molecules, including G protein-coupled receptor 120 (GPR120) agonists with potential
antidiabetic activity and triple agonists for peroxisome proliferator-activated receptors (PPARQ,
PPARYy, and PPARDJ).[1][2] Given its significance in medicinal chemistry and drug development,
a thorough understanding of its physicochemical and spectroscopic properties is essential for
its proper handling, characterization, and application. This technical guide provides a
consolidated overview of the available data for ADDP.

Physicochemical Properties

The fundamental physicochemical properties of 1,1'-(Azodicarbonyl)dipiperidine are
summarized in the table below. These properties are crucial for its handling, storage, and use
in various experimental setups.
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Property Value Reference
Molecular Formula C12H20N402 [11[3]
Molecular Weight 252.31 g/mol [3114]

CAS Number 10465-81-3 [1113114]

Light yellow to brown
Appearance ] ) [5]
crystalline powder or solid

Melting Point 134-136 °C [4]

Slightly soluble in water.

Solubility Soluble in ethanol, ether, and [3161[7]
THF.
Purity Typically 297% or 298% [6]

Spectroscopic Data

While specific, publicly available spectra for 1,1'-(Azodicarbonyl)dipiperidine are limited, the
following sections detail the expected spectroscopic characteristics and provide generalized
experimental protocols for their acquisition. Commercial suppliers confirm the availability of 1H
NMR, 13C NMR, IR, and MS data for this compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. For 1,1'-(Azodicarbonyl)dipiperidine, both *H and 3C NMR would provide critical
information about its molecular structure.

Expected *H NMR Spectral Features: The proton NMR spectrum is expected to show signals
corresponding to the protons of the two piperidine rings. Due to the symmetry of the molecule,
a relatively simple spectrum is anticipated. The chemical shifts of the methylene protons on the
piperidine rings would likely appear in the aliphatic region of the spectrum.

Expected 3C NMR Spectral Features: The carbon NMR spectrum would reveal the number of
unique carbon environments in the molecule. Signals for the carbonyl carbons and the distinct
carbons of the piperidine rings would be expected.
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Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features: The IR spectrum of 1,1'-(Azodicarbonyl)dipiperidine is
expected to exhibit characteristic absorption bands for the carbonyl (C=0) group, likely in the
range of 1650-1750 cm~1. The spectrum would also show C-H stretching and bending
vibrations from the piperidine rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.

Expected Mass Spectrum Features: The mass spectrum, typically obtained using electron
ionization (EI), would show a molecular ion peak corresponding to the molecular weight of the
compound (252.31 g/mol ). The fragmentation pattern would likely involve cleavage of the
piperidine rings and the azodicarbonyl moiety, providing further structural information.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid
organic compound such as 1,1'-(Azodicarbonyl)dipiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials and Equipment:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCIs)

1,1'-(Azodicarbonyl)dipiperidine sample

Volumetric flask and pipette
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 Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of the 1,1'-(Azodicarbonyl)dipiperidine sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCIls) in a clean, dry vial.

o Add a small amount of an internal standard (e.g., TMS) if not already present in the
solvent.

o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

[¢]

Insert the NMR tube into the spectrometer's probe.

[e]

Lock the spectrometer on the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve homogeneity and optimal resolution.

o

Tune and match the probe for the desired nucleus (*H or 13C).
o Data Acquisition:

o 1H NMR:
» Acquire a single-pulse *H NMR spectrum.

» Set appropriate parameters, including pulse width, acquisition time, and relaxation
delay.

» Typically, a small number of scans (e.g., 8 or 16) is sufficient.

o 13C NMR:
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» Acquire a proton-decoupled 3C NMR spectrum.
= Alarger number of scans will be required due to the lower natural abundance of 3C.

» Set appropriate spectral width to cover the expected chemical shift range.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum.

[e]

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

o

Integrate the signals in the *H NMR spectrum.

[¢]

Identify and list the chemical shifts (d) in ppm and coupling constants (J) in Hz for the 1H
spectrum, and the chemical shifts for the 13C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

FT-IR Spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)

1,1'-(Azodicarbonyl)dipiperidine sample

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)
Procedure (using ATR accessory):
e Background Spectrum:

o Ensure the ATR crystal is clean.
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o Record a background spectrum of the empty ATR accessory. This will be automatically
subtracted from the sample spectrum.

o Sample Analysis:

o Place a small amount of the solid 1,1'-(Azodicarbonyl)dipiperidine sample onto the ATR
crystal.

o Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

o Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a good signal-
to-noise ratio.

» Data Processing:

o The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber
(cm™2).

o ldentify the characteristic absorption bands and correlate them to the functional groups
present in the molecule.

o Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:

Mass Spectrometer with an appropriate ionization source (e.g., Electron lonization - EI)

Direct insertion probe or GC-MS system

1,1'-(Azodicarbonyl)dipiperidine sample

Suitable solvent (if using GC-MS)

Procedure (using Direct Insertion Probe with EI):
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e Sample Preparation:

o Place a small amount of the solid sample into a capillary tube.

o Insert the capillary tube into the direct insertion probe.
e Instrument Setup:

o Insert the probe into the mass spectrometer's ion source.

o The sample will be heated under vacuum to induce vaporization.
o Data Acquisition:

o The vaporized sample molecules are bombarded with a high-energy electron beam,
causing ionization and fragmentation.

o The resulting ions are separated by the mass analyzer based on their mass-to-charge
ratio (m/z).

o The detector records the abundance of each ion.
o Data Analysis:
o The mass spectrum is plotted as relative intensity versus m/z.
o Identify the molecular ion peak (M*) to determine the molecular weight.
o Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a solid organic compound like 1,1'-(Azodicarbonyl)dipiperidine.
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Caption: Generalized workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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azodicarbonyl-dipiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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